S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
Description
S-(2-((4-(4-Isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a thioester-containing compound featuring a thiazole ring substituted with a 4-isopropylphenyl group. The molecule comprises a central thiazole core linked to an amino-oxoethyl moiety and an ethanethioate group.
Properties
IUPAC Name |
S-[2-oxo-2-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]ethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-10(2)12-4-6-13(7-5-12)14-8-22-16(17-14)18-15(20)9-21-11(3)19/h4-8,10H,9H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQREDWVOBHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and an appropriate thiazole derivative.
Formation of the Ethanethioate Moiety: The final step involves the reaction of the thiazole derivative with an ethanethioate precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Substituted thiazole derivatives, substituted ethanethioate derivatives
Scientific Research Applications
S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its thiazole moiety, which is known for its biological activity.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Thiazole/Thiadiazole Cores
(a) Fluorinated Thiazole Analog (CAS: 955741-38-5)
The compound S-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate () shares a nearly identical backbone but substitutes the 4-isopropylphenyl group with a fluorobenzo-thiazole ring. Key differences:
- Electronic Effects : The electron-withdrawing fluorine in the analog may reduce electron density on the thiazole ring, affecting binding interactions .
(b) Benzothiazolylamino Analog (CAS: 69672-43-1)
S-[2-(2-Benzothiazolylamino)-2-oxoethyl] ethanethioate () replaces the 4-isopropylphenyl-thiazole with a benzothiazole fused ring. This modification introduces aromaticity and planar rigidity, which could influence target selectivity or metabolic stability .
Table 1: Structural and Physical Property Comparison
| Compound | Core Structure | Key Substituent | Molecular Weight (g/mol) | Notes |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-Isopropylphenyl | Not reported | High lipophilicity |
| Fluorinated Analog (CAS: 955741-38-5) | Benzo-thiazole | Fluorine | Not reported | Enhanced electronic withdrawal |
| Benzothiazolylamino (CAS: 69672-43-1) | Benzothiazole | None | Not reported | Planar rigidity |
Sulfonamide and Urea Derivatives
Compounds in and feature urea or sulfonamide groups instead of thioesters. For example:
- 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea ():
- 4-(2-(2-((2-(4-Substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides ():
Thiadiazole Derivatives
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate () replaces the thiazole with a thiadiazole ring. Key differences:
- Molecular Weight : 257.31 g/mol (vs. target compound’s unreported value).
- Applications : Thiadiazoles are often explored for antimicrobial activity, suggesting divergent therapeutic uses compared to thiazole-based compounds .
Biological Activity
S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound featuring a thiazole ring, an isopropylphenyl group, and an ethanethioate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | S-[2-oxo-2-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]ethyl] ethanethioate |
| Molecular Formula | C16H18N2O2S2 |
| Molecular Weight | 350.45 g/mol |
| CAS Number | 955738-69-9 |
Structural Features
The presence of the thiazole ring is significant for its biological activity, as this moiety is often associated with antimicrobial properties. The isopropylphenyl group may enhance the compound's lipophilicity, potentially improving its bioavailability.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study involving several bacterial strains, the compound demonstrated notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness at concentrations as low as 50 µg/mL.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes, making it a candidate for further drug development.
Enzyme Interaction Studies
Studies have shown that this compound can inhibit enzymes such as:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 25 |
| Cyclooxygenase | Non-competitive | 30 |
These findings suggest that the compound could have applications in treating conditions related to enzyme dysregulation, such as inflammation or neurodegenerative diseases.
The proposed mechanism involves the interaction of the thiazole ring with the active sites of target enzymes or receptors. The isopropylphenyl group may enhance binding affinity and specificity, leading to more effective inhibition.
Interaction with Biological Targets
The thiazole moiety is known for its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy.
Q & A
Q. What are the optimal synthetic routes for S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a thiazole amine derivative with a thioester precursor. For example, refluxing 4-(4-isopropylphenyl)thiazol-2-amine with a bromoacetylthioate in ethanol under nitrogen for 24–60 hours is a common approach (similar to methods in and ). Key optimizations include:
Q. How can NMR spectroscopy be applied to confirm the structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key signals include:
- Thiazole protons : A singlet at δ ~7.5 ppm for the thiazole C5-H .
- Isopropyl group : A septet (δ ~2.9 ppm) for the CH(CH₃)₂ group and doublets (δ ~1.2 ppm) for methyl groups .
- Ethanethioate moiety : A triplet (δ ~3.1 ppm) for the CH₂-S group and a singlet (δ ~2.3 ppm) for the acetyl thioester .
Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) to resolve ambiguities .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity (>95% target) .
- TLC : Monitor reaction progress using ethyl acetate/benzene (1:1) as the solvent system (Rf ~0.4–0.6) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., free thiol or acetic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like M2/M4 muscarinic receptors (similar to methods in ). Focus on:
- Thiazole ring : Hydrogen bonding with active-site residues.
- Isopropylphenyl group : Hydrophobic interactions in pocket subdomains .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify off-target effects (e.g., cytotoxicity at >10 µM) .
- Assay validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) and orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Metabolite screening : Use LC-HRMS to detect degradation products that may interfere with activity .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- Methodological Answer :
- Core modifications : Replace the isopropyl group with cyclopropyl () or fluorinated aryl groups () to modulate lipophilicity and target affinity.
- Bioisosteres : Substitute the ethanethioate with a phosphorodithioate () to improve metabolic stability.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bond acceptors at the thiazole nitrogen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
